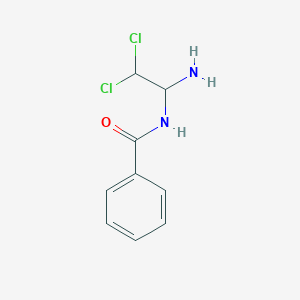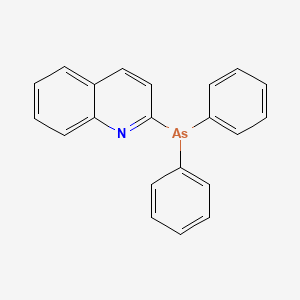
2-(Diphenylarsanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylarsanyl)quinoline is an organoarsenic compound that features a quinoline ring substituted with a diphenylarsanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylarsanyl)quinoline typically involves the reaction of quinoline with diphenylarsine chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the arsenic compound. The general reaction scheme is as follows:
Starting Materials: Quinoline and diphenylarsine chloride.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Base: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the quinoline, facilitating the nucleophilic attack on the diphenylarsine chloride.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for higher yields, ensuring the purity of starting materials, and implementing safety measures for handling organoarsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylarsanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) species.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2-arsenic(V) oxide, while reduction can produce quinoline-2-arsenic(III) hydride.
Applications De Recherche Scientifique
2-(Diphenylarsanyl)quinoline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways in diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science, such as in the development of new polymers or electronic materials.
Mécanisme D'action
The mechanism by which 2-(Diphenylarsanyl)quinoline exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins or DNA, disrupting normal cellular functions. The diphenylarsanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diphenylphosphino)quinoline: Similar structure but with a phosphine group instead of an arsenic group.
2-(Diphenylstibino)quinoline: Contains an antimony group instead of an arsenic group.
2-(Diphenylbismuthino)quinoline: Features a bismuth group in place of the arsenic group.
Uniqueness
2-(Diphenylarsanyl)quinoline is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus, antimony, and bismuth analogs. The arsenic center can engage in unique interactions with biological molecules, making it a valuable compound for research in medicinal chemistry.
Propriétés
Numéro CAS |
91239-44-0 |
|---|---|
Formule moléculaire |
C21H16AsN |
Poids moléculaire |
357.3 g/mol |
Nom IUPAC |
diphenyl(quinolin-2-yl)arsane |
InChI |
InChI=1S/C21H16AsN/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)23-21/h1-16H |
Clé InChI |
LPIAKIQWMYFHLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


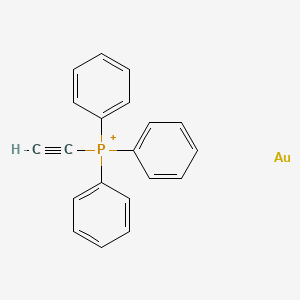
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)


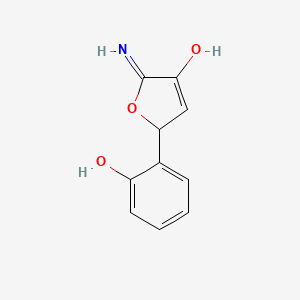
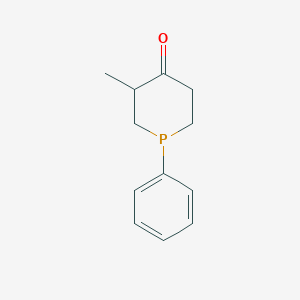

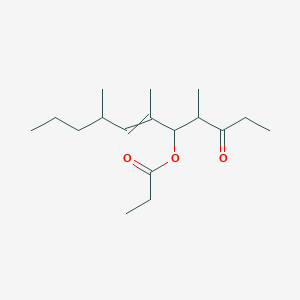

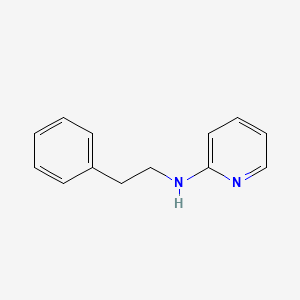
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
